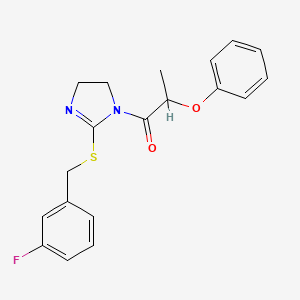

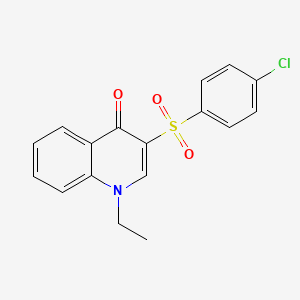

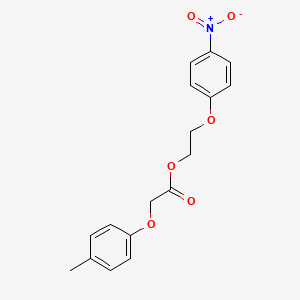

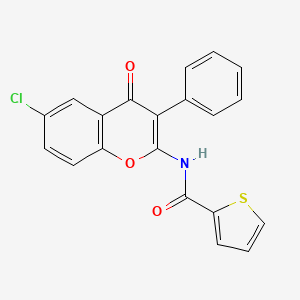

![molecular formula C20H13FN4O3S B2886282 N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-36-5](/img/structure/B2886282.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

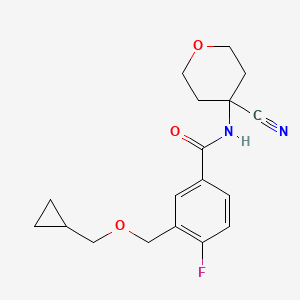

“N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . Thiazole derivatives, such as this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

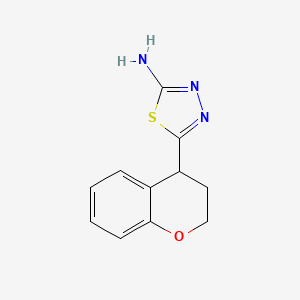

The synthesis of this compound has been described in the literature . The yield was reported to be 65% . Further details about the synthesis process, including the specific reactions involved, would require access to the full text of the relevant papers .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . The structure is also likely to have been confirmed using mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques . The compound’s 1H NMR and 13C NMR spectra have been reported .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Solid-Phase Synthesis : Research highlights the utilization of solid-phase synthetic methods for preparing substituted benzodiazepinones, which are structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide. These methods offer advantages in terms of yield and the diversity of compounds that can be synthesized, contributing to the development of potential therapeutic agents (Lee, Gauthier, & Rivero, 1999).

Microwave Irradiation : Another study focuses on the efficient synthesis of fluoronitrobenzyl substituted compounds via microwave irradiation, demonstrating the method's efficacy in improving yield and reducing reaction times. This process is significant for the rapid synthesis of fluorinated compounds, which are often used in drug discovery and development (Loghmani-Khouzani, Sadeghi, & Ranjbar-Karimi, 2005).

Therapeutic Potential

Antimycobacterial Activity : Certain fluorinated benzothiazole derivatives have been synthesized and demonstrated promising antimycobacterial activity. This research underscores the potential of such compounds in addressing tuberculosis, a significant global health challenge (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Anticancer Activity : The synthesis and evaluation of fluorine-substituted benzothiazole compounds have shown anti-lung cancer activity, highlighting the potential of these compounds in cancer therapy. The study indicates that specific structural modifications can enhance the therapeutic efficacy against lung cancer cells (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Analytical and Environmental Applications

Fluorescent Probes : The development of fluorescent probes based on benzothiazole derivatives for selective discrimination of thiophenols highlights the utility of these compounds in environmental and biological sciences. Such probes offer sensitive and selective detection techniques crucial for monitoring toxic substances in various contexts (Wang, Han, Jia, Zhou, & Deng, 2012).

Radiosynthesis for Medical Imaging : Research into the automated radiosynthesis of fluorine-18-labeled tracers containing benzothiazole derivatives points to their application in medical imaging. These tracers, used for imaging hypoxia and tau pathology, exemplify the compound's role in advancing diagnostic techniques (Ohkubo et al., 2021).

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN4O3S/c21-16-5-3-6-17-18(16)23-20(29-17)24(12-14-4-1-2-11-22-14)19(26)13-7-9-15(10-8-13)25(27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRXAHLETOWWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)